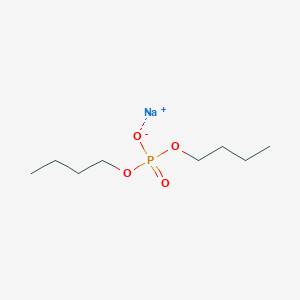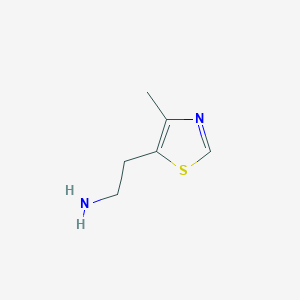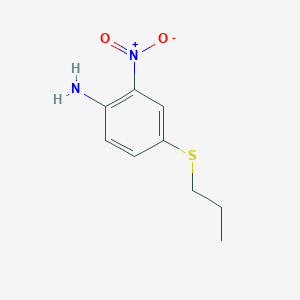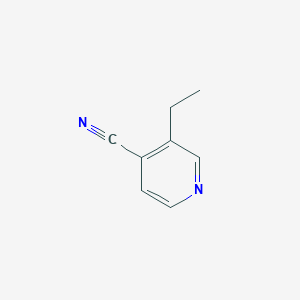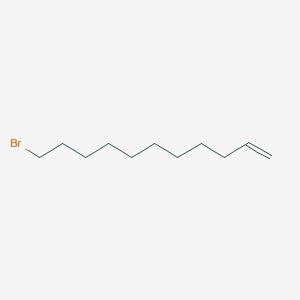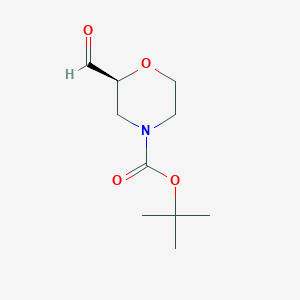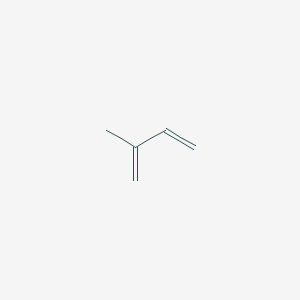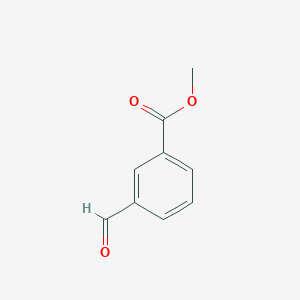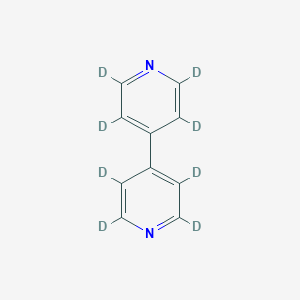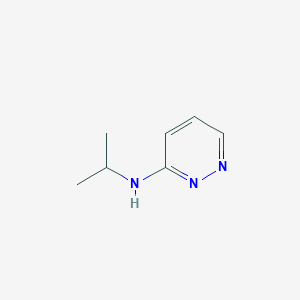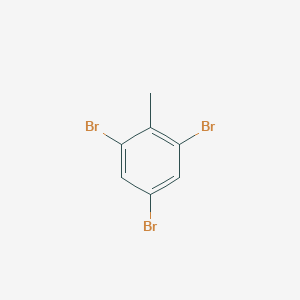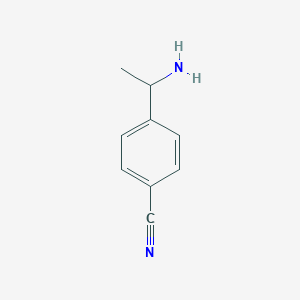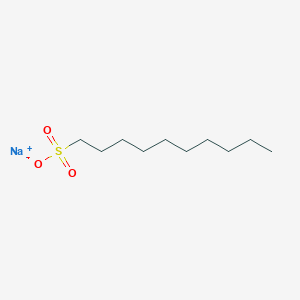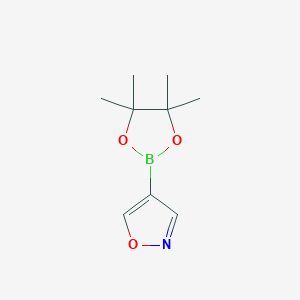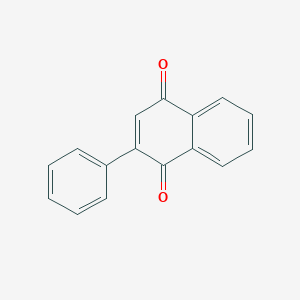
2-Phenyl-1,4-naphthoquinone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Phenyl-1,4-naphthoquinone, also known as PQQ, is a redox cofactor that is involved in various biological and physiological processes. It was first discovered in 1979 as a growth factor for bacteria, and later found to be present in various plants and animals. PQQ has been the subject of numerous studies due to its potential therapeutic properties and its role in cellular metabolism.
作用機序
2-Phenyl-1,4-naphthoquinone functions as a redox cofactor by accepting and donating electrons in various biochemical reactions. It has been found to play a role in the regulation of gene expression, as well as the activation of various signaling pathways. 2-Phenyl-1,4-naphthoquinone has also been shown to stimulate the growth of certain bacteria and promote the development of new mitochondria in cells.
生化学的および生理学的効果
2-Phenyl-1,4-naphthoquinone has been found to have various biochemical and physiological effects, including its ability to improve cognitive function, enhance mitochondrial function, and reduce inflammation. It has also been shown to have potential benefits for cardiovascular health, as well as its ability to protect against oxidative stress and DNA damage.
実験室実験の利点と制限
One advantage of using 2-Phenyl-1,4-naphthoquinone in lab experiments is its ability to act as a redox cofactor in various enzymatic reactions. It is also relatively stable and can be easily synthesized or obtained from natural sources. However, one limitation is that 2-Phenyl-1,4-naphthoquinone can be expensive and difficult to obtain in large quantities, which may limit its use in certain experiments.
将来の方向性
There are numerous future directions for research on 2-Phenyl-1,4-naphthoquinone, including its potential use as a therapeutic agent for various diseases and conditions. Further studies are needed to better understand its mechanisms of action, as well as its potential interactions with other molecules and compounds. 2-Phenyl-1,4-naphthoquinone may also have applications in the fields of biotechnology and agriculture, such as its use as a growth factor for bacteria and plants.
合成法
2-Phenyl-1,4-naphthoquinone can be synthesized through various methods, including chemical synthesis and microbial fermentation. Chemical synthesis involves the reaction of 2,3-dimethoxybenzaldehyde with 4-hydroxy-2-methyl-1,4-naphthoquinone, while microbial fermentation involves the use of bacteria such as Gluconobacter oxydans and Methylobacterium extorquens.
科学的研究の応用
2-Phenyl-1,4-naphthoquinone has been found to have various scientific research applications, including its use as a redox cofactor in enzymes such as glucose dehydrogenase and alcohol dehydrogenase. It has also been studied for its potential neuroprotective and antioxidant properties, as well as its role in cellular energy production and mitochondrial function.
特性
CAS番号 |
2348-77-8 |
|---|---|
製品名 |
2-Phenyl-1,4-naphthoquinone |
分子式 |
C16H10O2 |
分子量 |
234.25 g/mol |
IUPAC名 |
2-phenylnaphthalene-1,4-dione |
InChI |
InChI=1S/C16H10O2/c17-15-10-14(11-6-2-1-3-7-11)16(18)13-9-5-4-8-12(13)15/h1-10H |
InChIキー |
CIDYIYSNDAJNGX-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C2=CC(=O)C3=CC=CC=C3C2=O |
正規SMILES |
C1=CC=C(C=C1)C2=CC(=O)C3=CC=CC=C3C2=O |
その他のCAS番号 |
2348-77-8 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



